molecular formula C14H22N2OS B14444496 N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)thiourea CAS No. 74787-85-2

N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylbutyl)thiourea

Cat. No.: B14444496
CAS No.: 74787-85-2
M. Wt: 266.40 g/mol
InChI Key: UUECBVCCZYDARY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea typically involves the condensation of amines with isothiocyanates. One common method is the reaction between N-(2-hydroxyethyl)-N-methylamine and 1-phenylbutyl isothiocyanate under mild conditions. The reaction is usually carried out in an aqueous medium, which allows for efficient synthesis of the thiourea derivative .

Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea
  • N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea
  • N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylmethyl)thiourea

Comparison: N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylbutyl)thiourea stands out due to its unique structural features, which confer specific chemical and biological properties. For instance, the presence of the 1-phenylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

74787-85-2

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-(1-phenylbutyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-3-7-13(12-8-5-4-6-9-12)15-14(18)16(2)10-11-17/h4-6,8-9,13,17H,3,7,10-11H2,1-2H3,(H,15,18)

InChI Key

UUECBVCCZYDARY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=S)N(C)CCO

Origin of Product

United States

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